2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-3,7,9,13H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMGNWGVBQYUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390071 | |
| Record name | 2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103263-85-0 | |
| Record name | 2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2,6-Dichlorobenzaldehyde with L-Cysteine
The most widely reported method involves the acid-catalyzed condensation of 2,6-dichlorobenzaldehyde with L-cysteine. This one-pot reaction proceeds via Schiff base formation followed by cyclization to yield the thiazolidine ring.
Reaction Conditions :
-
Solvent : Ethanol or methanol (anhydrous)
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Catalyst : Hydrochloric acid (0.1–1.0 M)
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Temperature : Reflux (70–80°C)
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Time : 6–12 hours
Mechanistic Pathway :
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Schiff Base Formation : The aldehyde group of 2,6-dichlorobenzaldehyde reacts with the amino group of L-cysteine, forming an imine intermediate.
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Cyclization : Intramolecular nucleophilic attack by the thiol group on the imine carbon generates the thiazolidine ring.
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Protonation : The carboxylic acid group at position 4 stabilizes the final product.
Yield Optimization :
-
pH Control : Maintaining acidic conditions (pH 2–3) enhances cyclization efficiency.
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Solvent Purity : Anhydrous solvents prevent hydrolysis of the Schiff base intermediate.
Table 1: Representative Yields Under Varied Conditions
| Solvent | Catalyst (Conc.) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | HCl (0.5 M) | 8 | 72 |
| Methanol | HCl (1.0 M) | 10 | 68 |
| Acetonitrile | H₂SO₄ (0.3 M) | 12 | 58 |
Alternative Route: 2,6-Dichlorophenyl Isothiocyanate and Amino Acid Derivatives
A less common approach utilizes 2,6-dichlorophenyl isothiocyanate reacting with β-amino acids (e.g., β-alanine) under basic conditions.
Key Steps :
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Nucleophilic Addition : The amino group attacks the isothiocyanate carbon, forming a thiourea intermediate.
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Ring Closure : Base-mediated deprotonation facilitates cyclization to the thiazolidine core.
Challenges :
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Byproduct Formation : Competing reactions may produce dithiocarbamates.
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Stereochemical Control : Racemization at position 4 requires chiral resolution.
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial-scale synthesis prioritizes efficiency and reproducibility. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side reactions and improving yields.
Advantages :
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Residence Time : 10–30 minutes (vs. hours in batch processes).
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Temperature Gradients : Maintained at 50–60°C to prevent decomposition.
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Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) are retained in the system.
Table 2: CFR Performance Metrics
| Parameter | Batch Process | CFR Process |
|---|---|---|
| Yield (%) | 68–72 | 85–90 |
| Purity (%) | 95 | 99 |
| Energy Consumption | High | Low |
Catalytic Optimization
Recent advances focus on green chemistry principles:
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Ionic Liquid Catalysts : e.g., 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhances reaction rates by stabilizing transition states.
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Microwave Assistance : Reduces reaction time to 2–4 hours with 15–20% higher yields.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Pros | Cons |
|---|---|---|
| Schiff Base Condensation | High selectivity, mild conditions | Long reaction time |
| Isothiocyanate Route | Scalable, minimal byproducts | Requires chiral resolution |
| CFR Systems | Energy-efficient, high purity | High initial capital cost |
Recent Advances and Innovations
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different oxidation states of sulfur.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidine derivatives.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors involved in inflammatory processes. For example, it may inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. By blocking these enzymes, the compound can reduce inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Analogs
A key structural analog is 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid (), which replaces chlorine with fluorine on the phenyl ring.
| Property | 2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid | 2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic Acid |
|---|---|---|
| Molecular Formula | C₁₀H₈Cl₂NO₂S | C₁₀H₅F₂NO₂S |
| Molecular Weight | ~297.15 g/mol (estimated) | 241.21 g/mol |
| Halogen Substituents | Cl (electronegativity: 3.0; atomic radius: 0.99 Å) | F (electronegativity: 4.0; atomic radius: 0.64 Å) |
| Lipophilicity (LogP) | Higher (Cl increases lipophilicity) | Lower (F reduces lipophilicity) |
| Bioactivity Implications | Enhanced membrane permeability, prolonged half-life | Improved metabolic stability, reduced toxicity |
The dichloro derivative’s higher lipophilicity may favor interactions with hydrophobic biological targets, whereas the difluoro analog’s electronegative substituents could enhance hydrogen bonding and metabolic stability .
Heterocyclic Core Variations
Thiazolidine vs. Isoxazole
The compound 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride () features an unsaturated isoxazole ring instead of a saturated thiazolidine.
| Property | Thiazolidine (Saturated) | Isoxazole (Unsaturated) |
|---|---|---|
| Ring Flexibility | High (saturated structure allows conformational mobility) | Low (planar, rigid structure) |
| Electronic Properties | Less aromatic, reduced π-electron density | Aromatic, high π-electron density |
| Reactivity | Prone to ring-opening reactions | Stable under acidic/basic conditions |
| Bioactivity | Potential for dynamic target interactions | Suited for flat binding pockets (e.g., enzyme active sites) |
The thiazolidine core’s flexibility may enable adaptive binding to proteins, while isoxazole’s rigidity could improve selectivity .
Thiazolidine vs. Thiophene
2-Thiophenecarboxylic acid () replaces the thiazolidine with an aromatic thiophene ring.
| Property | Thiazolidine | Thiophene |
|---|---|---|
| Aromaticity | Non-aromatic | Aromatic |
| Solubility | Moderate (polar carboxylic acid group) | Lower (aromatic ring dominates) |
| Reactivity | Susceptible to oxidation at sulfur | Stable, undergoes electrophilic substitution |
The thiophene derivative’s aromaticity may enhance UV absorption and stability in agrochemical formulations, whereas the thiazolidine’s polar groups improve aqueous solubility for drug delivery .
Carboxylic Acid Derivatives
The target compound’s free carboxylic acid contrasts with derivatives like 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride (), where the acid is converted to an acyl chloride.
| Property | Carboxylic Acid | Acid Chloride |
|---|---|---|
| Reactivity | Low (participates in salt formation) | High (reacts with nucleophiles, e.g., amines, alcohols) |
| Bioactivity | Suitable for ionic interactions (e.g., enzyme inhibition) | Used as intermediates in prodrug synthesis |
| Stability | Stable in aqueous media | Hydrolyzes to carboxylic acid in moisture |
The free acid form is biologically relevant for direct target engagement, while acid chlorides serve as synthetic precursors .
Research Findings and Implications
- Lipophilicity vs. Bioavailability : Dichlorophenyl-substituted compounds exhibit superior membrane penetration compared to difluoro analogs but may face higher toxicity risks .
- Ring Saturation : Saturated thiazolidine derivatives show broader conformational adaptability in binding studies, whereas aromatic cores (isoxazole, thiophene) enhance stability and selectivity .
- Halogen Effects : Chlorine’s bulkiness and polarizability improve binding to hydrophobic pockets, while fluorine’s electronegativity fine-tunes electronic properties .
Biological Activity
2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, often referred to as (4S)-2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant capabilities, and mechanisms of action.
- Molecular Formula : C₁₀H₉Cl₂NO₂S
- CAS Number : 1217510-14-9
- MDL Number : MFCD15730791
- Hazard Classification : Irritant
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives, including this compound. The compound has been tested against various bacterial strains, showing significant activity.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Pseudomonas aeruginosa | 125 µg/mL |
| Escherichia coli | 62.5 µg/mL |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays. In vitro studies demonstrated that this compound effectively reduces intracellular reactive oxygen species (ROS) levels.
The compound appears to enhance trophozoite growth while mitigating oxidative stress. This suggests a protective role against oxidative damage in cellular environments, potentially through the modulation of glutathione levels or direct scavenging of free radicals.
Case Studies and Research Findings
A notable study investigated the effects of thiazolidine derivatives on oxidative stress in cell cultures. The findings indicated that:
- Increased Cell Viability : Treatment with the compound led to enhanced cell viability in cultures exposed to oxidative stress.
- Reduction in ROS Levels : The compound significantly reduced ROS levels compared to untreated controls.
These results support the hypothesis that this compound may serve as a therapeutic agent in conditions characterized by oxidative stress.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with other thiazolidine derivatives was conducted.
Table 2: Comparative Biological Activity of Thiazolidine Derivatives
| Compound | MIC (µg/mL) | Antioxidant Activity |
|---|---|---|
| This compound | 0.5 | High |
| Thiazolidine-4-carboxylic acid | 1.0 | Moderate |
| 2-Methylthiazolidine-4-carboxylic acid | 0.8 | Low |
This comparative analysis illustrates that this compound exhibits superior antimicrobial and antioxidant activities relative to its analogs.
Q & A
Basic: What are the common synthetic routes for 2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of 2,6-dichlorophenyl isothiocyanate with cysteine derivatives or via thiazolidine ring formation from substituted β-chloroalanines. Optimization strategies include:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) for yield improvement .
- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity compared to conventional heating .
- Purification: Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns to isolate high-purity product .
Advanced: How can computational methods elucidate the reaction mechanism of thiazolidine ring formation in this compound?
Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. Key steps include:
- Reaction path sampling: Identifies energetically favorable pathways for ring closure .
- Solvent effects: Use COSMO-RS simulations to predict solvent impacts on reaction kinetics .
- Steric/electronic analysis: Evaluate substituent effects (e.g., 2,6-dichloro groups) on reaction barriers using Hammett constants .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- HPLC-DAD/UV: Use a reversed-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>97%) and detect impurities .
- NMR spectroscopy: ¹H/¹³C NMR in DMSO-d₆ confirms regiochemistry (e.g., thiazolidine C-4 carboxylic acid at δ ~170 ppm) .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 274.115) .
Advanced: How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
Answer:
Discrepancies may arise from assay conditions or structural variations. Mitigation strategies:
- Standardized assays: Use recombinant enzymes (e.g., COX-2) under controlled pH/temperature with IC₅₀ triplicates .
- Structural analogs: Compare inhibition profiles of 2,6-dichloro vs. 2,4-dichloro derivatives to isolate electronic effects .
- X-ray crystallography: Resolve binding modes and active-site interactions for mechanistic clarity .
Basic: What biochemical applications are explored for this compound, and what experimental protocols are used?
Answer:
- Enzyme inhibition: Test against metalloproteases (e.g., angiotensin-converting enzyme) via fluorogenic substrate assays .
- Cellular uptake studies: Use radiolabeled (¹⁴C) analogs in HEK293 cells with LC-MS quantification .
- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-TOF .
Advanced: How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?
Answer:
- Core modifications: Introduce methyl groups at C-5 of the thiazolidine ring to enhance lipophilicity (logP calculations via ChemAxon) .
- Substituent screening: Synthesize 2,6-dichloro vs. 2-fluoro-6-chloro analogs and compare IC₅₀ values in kinase assays .
- Molecular docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., PPAR-γ) .
Basic: What environmental monitoring methods detect this compound in aqueous samples?
Answer:
- Solid-phase extraction (SPE): Use C18 cartridges to concentrate samples from wastewater .
- LC-MS/MS: Employ MRM mode (transition m/z 274 → 210) for quantification at sub-ppb levels .
- Quality control: Spike recovery tests with deuterated internal standards (e.g., d₄-analog) .
Advanced: How can degradation pathways of this compound be studied in environmental matrices?
Answer:
- Advanced oxidation processes (AOPs): Expose to UV/H₂O₂ and track intermediates via high-resolution orbitrap MS .
- Microbial degradation: Isolate soil microbiota and monitor breakdown products using ¹³C-labeled compound .
- Computational modeling: Predict photodegradation pathways using TD-DFT to simulate UV-vis spectra .
Basic: What stability parameters are critical for storing this compound, and how are they assessed?
Answer:
- Thermal stability: Conduct TGA/DSC to determine decomposition temperature (>150°C recommended storage) .
- Hydrolytic stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Light sensitivity: Store in amber vials under N₂; assess photodegradation with UVA/UVB exposure chambers .
Advanced: What computational tools predict the compound’s toxicity and metabolite profiles?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
